Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate
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Overview
Description
Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a fluorobenzoyl group attached to a phenoxy moiety, which is further connected to a methylpropanoate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate typically involves the reaction of 4-fluorobenzoyl chloride with 3-hydroxyphenyl-2-methylpropanoate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate is used in several scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The phenoxy and methylpropanoate groups contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: Similar in structure but lacks the phenoxy and methylpropanoate groups.
Methyl 4-fluorobenzoate: Similar but with the fluorine atom in a different position.
Methyl 3-[(4-fluorobenzoyl)(2-pyridinyl)amino]propanoate: Contains a pyridinyl group instead of a phenoxy group.
Uniqueness
Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate is unique due to the combination of the fluorobenzoyl, phenoxy, and methylpropanoate groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
CAS No. |
62809-87-4 |
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Molecular Formula |
C18H17FO4 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C18H17FO4/c1-18(2,17(21)22-3)23-15-6-4-5-13(11-15)16(20)12-7-9-14(19)10-8-12/h4-11H,1-3H3 |
InChI Key |
YRWRGSLPKLYALD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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